4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol
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Overview
Description
“4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol” is a derivative of 3-aminothieno[2,3-b]pyridine . Thieno[2,3-b]pyridines are an important class of compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Synthesis Analysis
The synthesis of 3-aminothieno[2,3-b]pyridine derivatives has been achieved through various methods. One such method involves the palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products .Chemical Reactions Analysis
The chemical reactions involving 3-aminothieno[2,3-b]pyridine derivatives have been studied. For instance, noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been presented .Scientific Research Applications
Oxidative Dimerization Studies
The compound has been used in studies related to oxidative dimerization . Specifically, it has been involved in noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation process proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .
Precursor for Microwave-Assisted Synthesis
This compound has been identified as an effective precursor for microwave-assisted three-component synthesis of new pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids . The reaction involved 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .
Biological Activity
The compound has shown promising biological activity. Specifically, it has demonstrated potential in the treatment of various diseases, including:
- Anticancer
- Antioxidant
- Antihypertensive
- Antiviral
- Antidiabetic
- Anti-inflammatory
- Anti-ulcer
- Antibacterial
- Anti-influenza
- Antimalarial
Inhibitory Activity
The compound has shown inhibitory activity against various enzymes, including acetylcholinesterase, carbonic anhydrase , cyclooxygenase , and DNA gyrase .
LIMK1 Inhibition
The compound has been identified as a potential inhibitor of LIMK1 , a protein kinase involved in cell motility . This makes it a potential candidate for the development of drugs targeting cancer metastasis .
Synthesis of Pyrimidine Hybrids
The compound has been used in the synthesis of pyrimidine hybrids linked to different arene units . These hybrids have shown potential in various biological applications .
Mechanism of Action
Target of Action
The primary target of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is associated with various diseases when dysregulated .
Mode of Action
The compound interacts with its target, CDK8, most likely through inhibition . By inhibiting CDK8, the compound can disrupt the normal cell cycle regulation, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of CDK8 affects the cell cycle regulation pathway . This disruption can lead to downstream effects such as cell cycle arrest, apoptosis, or changes in gene expression .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more comprehensive understanding.
Result of Action
The result of the compound’s action on CDK8 can lead to changes in cell behavior. For instance, inhibition of CDK8 can lead to cell cycle arrest or apoptosis . These effects can be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
The action, efficacy, and stability of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol can be influenced by various environmental factors. For instance, the nature of solvents used can affect the oxidation process of similar compounds . Additionally, temperature and reaction times can also influence the synthesis and activity of similar compounds .
Future Directions
properties
IUPAC Name |
(3-aminothieno[2,3-b]pyridin-2-yl)-(3,4-dihydroxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c15-11-8-2-1-5-16-14(8)20-13(11)12(19)7-3-4-9(17)10(18)6-7/h1-6,17-18H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUJLSIFEYAIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)C3=CC(=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminothieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone |
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